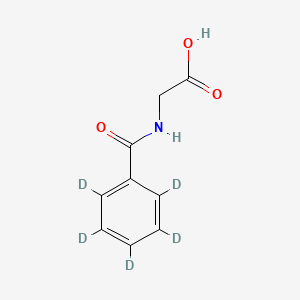
N-苯甲酰-d5-甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzoyl-d5-glycine, also known as benzoylglycine-d5, is a deuterated derivative of N-benzoylglycine. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the benzoyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. N-benzoyl-d5-glycine is commonly used in scientific research, particularly in studies involving metabolic pathways and drug metabolism.
科学研究应用
N-benzoyl-d5-glycine is widely used in scientific research due to its unique properties. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic studies to investigate the pathways of drug metabolism and the fate of xenobiotics in the body.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to study protein and peptide structures.
Pharmacokinetics: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.
作用机制
Target of Action
N-benzoyl-d5-glycine, also known as hippuric acid-d5, is a deuterium-labeled variant of hippuric acid . It doesn’t have a specific target in the body. Instead, it is a metabolic product of the conjugation of benzoic acid and glycine .
Mode of Action
The mode of action of N-benzoyl-d5-glycine involves a two-step process :
- Step 1 : Gut microbial metabolism of dietary aromatic compounds to benzoic acid .
- Step 2 : Hepatic conjugation of benzoic acid with glycine, forming N-benzoyl-d5-glycine .
Biochemical Pathways
The biochemical pathway involved in the formation of N-benzoyl-d5-glycine is the conjugation of benzoic acid and glycine . This process occurs in the liver, intestine, and kidneys . Benzoic acid is converted to benzoyl CoA, an acylating agent . The resulting compound is then conjugated with glycine to form N-benzoyl-d5-glycine .
Pharmacokinetics
It is known that hippuric acid, the non-deuterated form of the compound, is a normal component in urine as a metabolite of aromatic compounds from food . This suggests that N-benzoyl-d5-glycine is likely excreted in the urine after its formation.
Result of Action
The primary result of the action of N-benzoyl-d5-glycine is its presence in the urine as a metabolite of aromatic compounds from food . It is used as a biomarker in various assessment studies, such as diseases and disorders, and occupational exposure of toluene .
Action Environment
The action of N-benzoyl-d5-glycine is influenced by the gut microbiota, which plays a crucial role in the initial step of its formation . Changes in the composition or function of the gut microbiota could potentially affect the production of N-benzoyl-d5-glycine. Additionally, factors such as diet, particularly the intake of aromatic compounds, can influence the levels of N-benzoyl-d5-glycine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-d5-glycine typically involves the acylation of glycine with benzoyl chloride-d5. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve glycine in an aqueous solution of sodium hydroxide.
- Add benzoyl chloride-d5 dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Acidify the reaction mixture with hydrochloric acid to precipitate N-benzoyl-d5-glycine.
- Filter and wash the precipitate with cold water to obtain the pure product.
Industrial Production Methods
Industrial production of N-benzoyl-d5-glycine follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions
N-benzoyl-d5-glycine undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, N-benzoyl-d5-glycine can be hydrolyzed to yield glycine and benzoic acid-d5.
Oxidation: Oxidative conditions can lead to the formation of benzoyl-d5-glycine derivatives with additional functional groups.
Substitution: N-benzoyl-d5-glycine can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: Glycine and benzoic acid-d5.
Oxidation: Benzoyl-d5-glycine derivatives with hydroxyl or carboxyl groups.
Substitution: N-acyl-d5-glycine derivatives.
相似化合物的比较
Similar Compounds
N-benzoylglycine: The non-deuterated analog of N-benzoyl-d5-glycine.
N-acetylglycine: A similar compound where the benzoyl group is replaced by an acetyl group.
N-formylglycine: A compound with a formyl group instead of a benzoyl group.
Uniqueness
N-benzoyl-d5-glycine is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The incorporation of deuterium can alter the physical and chemical properties of the compound, making it useful for studying reaction mechanisms and metabolic pathways. Additionally, the use of deuterated compounds can enhance the sensitivity and accuracy of analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
属性
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
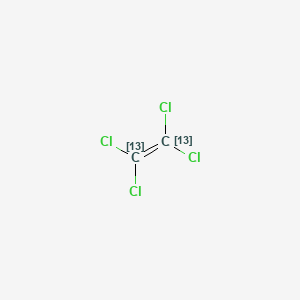
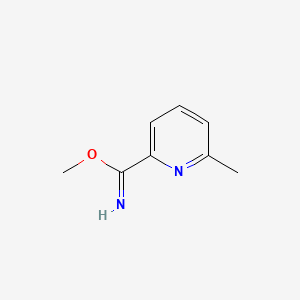
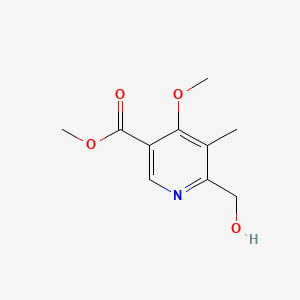

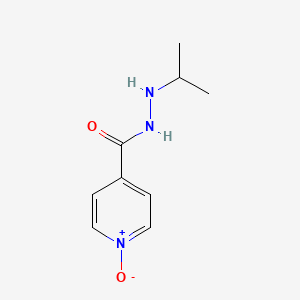
![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
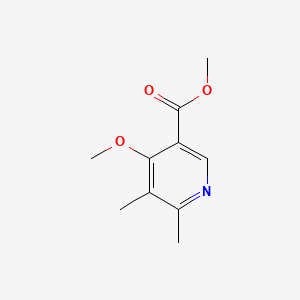
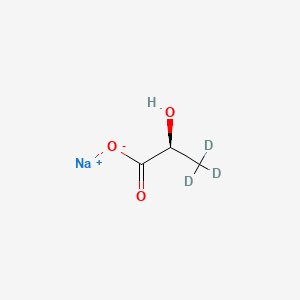

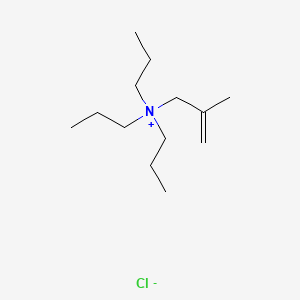

![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)
